Mobocertinib mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H43N7O7S |

|---|---|

Molecular Weight |

681.8 g/mol |

IUPAC Name |

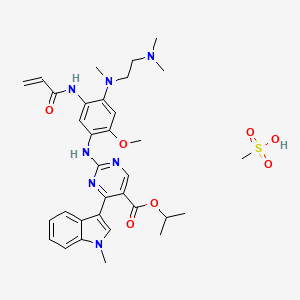

methanesulfonic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C32H39N7O4.CH4O3S/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;1-5(2,3)4/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |

InChI Key |

FYPXCXPAJAGDAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

mobocertinib mesylate mechanism of action in EGFR exon 20 insertion NSCLC

An In-Depth Technical Guide to the Mechanism of Action of Mobocertinib Mesylate in EGFR Exon 20 Insertion NSCLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations represents a distinct molecular subtype historically associated with poor prognosis and resistance to conventional EGFR tyrosine kinase inhibitors (TKIs).[1] Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible TKI specifically designed to target these challenging mutations.[2][3] This technical guide elucidates the core mechanism of action of mobocertinib, supported by preclinical data, detailed experimental methodologies, and an exploration of downstream signaling effects and resistance pathways.

Introduction: The Challenge of EGFR Exon 20 Insertions

EGFR activating mutations are well-established oncogenic drivers in NSCLC, with common mutations like exon 19 deletions and the L858R point mutation showing high sensitivity to first, second, and third-generation TKIs.[2] However, EGFR Ex20ins mutations, which account for approximately 4-12% of all EGFR mutations in NSCLC, present a unique structural challenge.[1][4] These insertions, typically located after the C-helix of the kinase domain, induce a conformational change that maintains the kinase in an active state.[5] This alteration sterically hinders the binding of earlier-generation TKIs to the ATP-binding pocket, rendering them largely ineffective.[6] Mobocertinib was developed through a structure-guided design strategy to overcome this hurdle and potently inhibit EGFR Ex20ins variants with selectivity over wild-type (WT) EGFR.[2]

Core Mechanism of Action: Irreversible and Selective Inhibition

Mobocertinib's mechanism is defined by two key features: its irreversible binding and its targeted selectivity.

-

Irreversible Covalent Bonding : Like second and third-generation TKIs such as afatinib and osimertinib, mobocertinib was designed to form a covalent bond with the Cysteine 797 (C797) residue within the ATP binding pocket of EGFR.[2][5] This irreversible interaction leads to a higher binding affinity and sustained inhibition of EGFR kinase activity compared to reversible inhibitors.[2] This covalent binding is a critical feature for achieving potency against the conformationally altered Ex20ins mutants.

-

Structural Basis for Selectivity : The ATP binding pocket in EGFR Ex20ins mutants has significant conformational overlap with WT EGFR, which limited the selectivity of earlier inhibitors.[5] Mobocertinib's design, however, exploits a vacant pocket near the C-helix that is not utilized by other TKIs like osimertinib.[5] By incorporating an isopropyl ester that occupies this pocket, mobocertinib achieves an increased binding affinity specifically for EGFR Ex20ins mutations, granting it selectivity over WT EGFR.[5] This selectivity is crucial for establishing a therapeutic window, aiming to minimize dose-limiting toxicities associated with inhibiting WT EGFR in normal tissues, such as skin rash and diarrhea.[2]

Preclinical Efficacy and Potency

The activity of mobocertinib has been extensively characterized in a range of preclinical models, demonstrating its potency against various EGFR Ex20ins mutations.

Biochemical and Cellular Potency

In vitro kinase assays and cell-based proliferation assays confirm that mobocertinib is a potent inhibitor of diverse EGFR Ex20ins mutations, with IC₅₀ values significantly lower than those for WT EGFR. This demonstrates a favorable therapeutic window.[2][6] Mobocertinib also shows activity against other common and uncommon activating EGFR mutations.[2]

Table 1: In Vitro Inhibitory Activity of Mobocertinib (IC₅₀, nmol/L)

| EGFR Mutation Type | Specific Variant(s) | Mobocertinib IC₅₀ (nmol/L) | Reference |

|---|---|---|---|

| Exon 20 Insertions | NPH, ASV, SVD, and others | 4.3 - 22.5 | [2] |

| Common Activating | Exon 19 del, L858R | 2.7 - 21.3 | [2] |

| Uncommon Activating | G719A, G719S, S768I, L861Q | 3.5 - 20.2 | [2] |

| Wild-Type EGFR | WT | 43.1 - 72.0 |[2] |

Inhibition of Downstream Signaling

EGFR activation triggers critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. Western blot analyses in cell lines harboring EGFR Ex20ins mutations confirm that mobocertinib effectively inhibits the phosphorylation of EGFR and key downstream signaling proteins like AKT and ERK.[2][6][7]

References

- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 4. Activity and Safety of Mobocertinib (TAK-788) in Previously Treated Non–Small Cell Lung Cancer With EGFR Exon 20 Insertion Mutations From a Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Mobocertinib: A Targeted Approach to Conquering EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC). These mutations have historically conferred resistance to existing EGFR TKIs, representing a significant unmet medical need. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, preclinical and clinical development of mobocertinib. Detailed experimental protocols for key assays and a comprehensive summary of its clinical efficacy and safety profile are presented to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Discovery and Development

The development of mobocertinib was born out of the necessity to overcome the challenges posed by EGFR exon 20 insertion mutations, which account for approximately 4-12% of all EGFR mutations in NSCLC.[1] Unlike the more common EGFR mutations (exon 19 deletions and L858R substitution), exon 20 insertions result in a conformational change in the ATP-binding pocket of the EGFR kinase domain, sterically hindering the binding of first and second-generation TKIs.[2][3]

Mobocertinib was developed by ARIAD Pharmaceuticals (later acquired by Takeda) through a structure-guided drug design approach.[4][5] It is a close structural analog of osimertinib, a third-generation EGFR TKI effective against the T790M resistance mutation.[4][6] The key structural difference in mobocertinib is the presence of a C5-carboxylate isopropyl ester group on the pyrimidine core.[4][6] This modification, coupled with the acrylamide warhead that forms a covalent bond with the Cys797 residue in the EGFR active site, provides mobocertinib with its high potency and selectivity for EGFR exon 20 insertion mutants over wild-type (WT) EGFR.[7][8]

The development timeline of mobocertinib, from its initial discovery to its accelerated FDA approval in September 2021, highlights a focused effort to address a specific patient population with limited treatment options.[9][10] However, in October 2023, Takeda announced the voluntary withdrawal of mobocertinib's U.S. indication following the results of the Phase 3 EXCLAIM-2 confirmatory trial, which did not meet its primary endpoint.[11] Despite this, the story of mobocertinib's development provides valuable insights into the targeted therapy landscape for NSCLC.

Synthesis of Mobocertinib

The synthesis of mobocertinib has been described in several publications and patents.[6][8][12] A representative synthetic route is outlined below. The process typically involves a multi-step synthesis starting from dichloropyrimidine.

A key step involves a Friedel-Crafts arylation of a dichloropyrimidine derivative with an indole compound.[7] Subsequent nucleophilic aromatic substitution (SNAr) reactions are employed to introduce the aniline and the dimethylaminoethyl-methylamino side chains.[7] The crucial acrylamide moiety, responsible for the irreversible binding to EGFR, is introduced in the final steps of the synthesis.[7] The final product is often converted to a succinate salt to improve its pharmaceutical properties.[8]

Mechanism of Action

Mobocertinib is an irreversible inhibitor of the EGFR family of receptor tyrosine kinases.[7] It specifically targets EGFR proteins harboring exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type EGFR.[13]

Upon administration, mobocertinib binds to the ATP-binding site of the EGFR kinase domain.[2] The acrylamide group on mobocertinib forms a covalent bond with the cysteine 797 residue within the active site.[7] This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] The constitutive activation of these pathways, driven by the EGFR exon 20 insertion mutation, is a key driver of tumor cell proliferation and survival.[1] By blocking these signals, mobocertinib induces cell cycle arrest and apoptosis in cancer cells.

The selectivity of mobocertinib for EGFR exon 20 insertion mutants over wild-type EGFR is attributed to the unique conformation of the ATP-binding pocket in the mutant protein, which is more accommodating to the structure of mobocertinib.[4][5]

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. targetedonc.com [targetedonc.com]

- 10. Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A phase 2 study of mobocertinib as first-line treatment in Japanese patients with non-small cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

Mobocertinib's Target Selectivity Profile Over Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib (formerly TAK-788) is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a group of activating mutations in non-small cell lung cancer (NSCLC) that confer resistance to earlier generations of EGFR TKIs.[1][2] A primary challenge in developing TKIs against EGFR exon 20 insertions is achieving selectivity for the mutant receptor over wild-type (WT) EGFR, as inhibition of WT EGFR is associated with dose-limiting toxicities, such as rash and diarrhea.[1][3] This technical guide provides an in-depth analysis of mobocertinib's selectivity profile, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological and experimental workflows.

Mobocertinib was specifically engineered for potent inhibition of EGFR exon 20 insertion mutants while minimizing activity against WT EGFR.[4] It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of receptor signaling.[2] Preclinical studies have demonstrated that mobocertinib exhibits significantly greater potency against a range of EGFR exon 20 insertion variants compared to its effect on WT EGFR.[1][2]

Data Presentation

The selectivity of mobocertinib has been quantified through various preclinical assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the inhibitory activity of mobocertinib against EGFR exon 20 insertion mutants in comparison to wild-type EGFR and other EGFR variants.

Table 1: Mobocertinib IC50 Values in Ba/F3 Cells Expressing EGFR Variants [2]

| EGFR Variant | Mutation Type | Mobocertinib IC50 (nmol/L) |

| Wild-Type (WT) | Wild-Type | 34.5 |

| NPG | Exon 20 Insertion | 4.3 |

| ASV | Exon 20 Insertion | 10.9 |

| FQEA | Exon 20 Insertion | 11.8 |

| NPH | Exon 20 Insertion | 18.1 |

| SVD | Exon 20 Insertion | 22.5 |

| del19 (D) | Common Activating | 2.7 |

| L858R (L) | Common Activating | 3.3 |

| L858R+T790M (LT) | Resistance | 9.8 |

| del19+T790M (DT) | Resistance | 21.3 |

Table 2: Mobocertinib IC50 Values from Cell Viability Assays in NSCLC Cell Lines [1]

| Cell Line | EGFR Mutation | Mobocertinib IC50 (nmol/L) |

| A431 | Wild-Type | 35 |

| CUTO14 | Exon 20 Insertion (ASV) | 33 |

| LU0387 | Exon 20 Insertion (NPH) | 21 |

Table 3: Kinase Selectivity Profile of Mobocertinib [1][2]

| Kinase | Percent Inhibition at 1 µmol/L Mobocertinib |

| EGFR | >50% |

| HER2 | >50% |

| HER4 | >50% |

| BLK | >50% |

| 24 other kinases | >50% |

| 462 other kinases | <50% |

Note: At a concentration of 1 µmol/L, mobocertinib inhibited 28 out of 490 tested kinases by more than 50%.[1][2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to determine the target selectivity profile of mobocertinib. For complete, detailed protocols, it is recommended to consult the supplementary materials of the cited research.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of mobocertinib against a large panel of purified kinases.

General Methodology: Biochemical kinase assays are performed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves incubating the kinase, a substrate (often a peptide), and ATP (the phosphate donor) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

A widely used format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher signal.

Protocol Overview (based on typical kinase assay procedures):

-

Reagents: Purified recombinant kinases, kinase-specific peptide substrates, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™).

-

Procedure: a. Serially dilute mobocertinib to the desired concentrations. b. In a multi-well plate, add the kinase and the mobocertinib dilution. c. Pre-incubate to allow the inhibitor to bind to the kinase. d. Initiate the reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent. g. Measure the output signal (e.g., luminescence) using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Proliferation Assays (Ba/F3 Cells)

Objective: To assess the effect of mobocertinib on the viability of cells whose proliferation is dependent on the activity of specific EGFR mutants.

General Methodology: The Ba/F3 cell line is a murine pro-B lymphocyte line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be genetically engineered to express a specific human receptor tyrosine kinase, such as EGFR. If the expressed EGFR mutant is constitutively active, the cells become IL-3 independent, and their proliferation is now driven by the mutant EGFR. This system allows for the selective testing of inhibitors against specific EGFR mutations in a cellular context.

Protocol Overview:

-

Cell Lines: Ba/F3 cells stably transfected to express either wild-type EGFR or various EGFR mutants (e.g., exon 20 insertions, L858R, etc.).

-

Procedure: a. Seed the Ba/F3-EGFR variant cells in multi-well plates in IL-3-free media. b. Add serial dilutions of mobocertinib to the wells. c. Incubate the cells for a period of time (e.g., 72 hours). d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for EGFR Phosphorylation

Objective: To visually confirm the inhibition of EGFR signaling in cells treated with mobocertinib.

General Methodology: Western blotting is used to detect the levels of specific proteins in cell lysates. To assess EGFR inhibition, antibodies that specifically recognize the phosphorylated (i.e., activated) form of EGFR are used. A reduction in the phosphorylated EGFR signal upon treatment with an inhibitor indicates target engagement and inhibition of the signaling pathway.

Protocol Overview:

-

Cell Culture and Treatment: Culture NSCLC cell lines (e.g., A431 for WT EGFR, or patient-derived lines with specific mutations) and treat with varying concentrations of mobocertinib for a defined period.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). c. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). d. Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total EGFR to confirm equal protein loading.

Mandatory Visualizations

EGFR Signaling Pathway and Mobocertinib's Mechanism of Action

Caption: EGFR signaling pathway and mobocertinib's selective inhibition of mutant EGFR.

Experimental Workflow for Kinase Selectivity Profiling

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

Preclinical Pharmacology and Pharmacokinetics of Mobocertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobocertinib (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] Preclinical studies have been instrumental in elucidating its mechanism of action, potency, selectivity, and pharmacokinetic profile, providing a strong rationale for its clinical development. This guide provides an in-depth overview of the preclinical pharmacology and pharmacokinetics of mobocertinib, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Introduction

EGFR ex20ins mutations represent a distinct subset of EGFR alterations in NSCLC, accounting for approximately 6-12% of all EGFR-mutated cases.[1][2] Unlike the more common EGFR mutations (exon 19 deletions and L858R), ex20ins mutations have historically conferred resistance to approved first-, second-, and third-generation EGFR TKIs.[3][4] Mobocertinib was developed to address this unmet medical need by potently and selectively inhibiting EGFR with these challenging mutations.[2][5]

Preclinical Pharmacology

Mechanism of Action

Mobocertinib is an irreversible TKI that forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding leads to sustained inhibition of EGFR kinase activity.[6] The presence of an additional C5-carboxylate isopropyl ester group on its pyrimidine core, compared to osimertinib, enhances its potency and specificity for EGFR ex20ins-positive lung cancer.[5] By targeting the mutated form of EGFR, mobocertinib aims to minimize effects on wild-type (WT) EGFR, thereby potentially improving the therapeutic window.[4][8]

Signaling Pathway Inhibition

EGFR ex20ins mutations lead to constitutive, ligand-independent activation of the EGFR signaling pathway, promoting downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. Mobocertinib blocks the tyrosine kinase activity of the mutated EGFR, thereby inhibiting the phosphorylation of EGFR and downstream signaling proteins.[8][9]

Figure 1: Mobocertinib Mechanism of Action on the EGFR Signaling Pathway.

In Vitro Activity

Mobocertinib has demonstrated potent inhibitory activity against various EGFR ex20ins mutations in preclinical cell-based assays. It inhibits the proliferation of cells driven by these mutations at concentrations significantly lower than those required to inhibit WT EGFR signaling.[10]

| Cell Line / Mutation | IC50 (nmol/L) | Reference |

| EGFR Exon 20 Insertions | ||

| FQEA Variant | 4.3 | [1] |

| NPG Variant | 22.5 | [1] |

| ASV Variant | 11.0 | [11] |

| NPH Variant | Not specified | [1] |

| SVD Variant | Not specified | [1] |

| Common Activating Mutations | ||

| Exon 19 Deletion / L858R | 1.3 - 4.0 | [2] |

| Resistance Mutation | ||

| T790M | 9.8 | [2] |

| Wild-Type EGFR | ||

| WT EGFR | 34.5 | [1] |

Table 1: In Vitro Potency of Mobocertinib Against Various EGFR Mutations.

In Vivo Efficacy

In animal models, mobocertinib has shown significant anti-tumor activity.[10] Oral administration of mobocertinib led to dose-dependent tumor growth inhibition and regression in xenograft models derived from patient tumors or engineered cell lines harboring EGFR ex20ins mutations.[2][11]

| Model Type | EGFR Mutation | Dosing | Outcome | Reference |

| Ba/F3 Xenograft | ASV Insertion | Daily oral administration | Tumor regression | [11] |

| Patient-Derived Xenograft (PDX) | Various Exon 20 Insertions | Not specified | Anti-tumor efficacy | [2] |

| Murine Orthotopic Model | Various Exon 20 Insertions | Not specified | Anti-tumor efficacy | [2] |

Table 2: In Vivo Anti-Tumor Activity of Mobocertinib in Preclinical Models.

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of acquired resistance to mobocertinib. The most prominent on-target resistance mechanism is the acquisition of the EGFR C797S mutation, which prevents the covalent binding of mobocertinib.[3][9] The presence of EGFR-C797S can lead to a more than 200-fold increase in resistance.[8][9] Other identified resistance mechanisms include the upregulation of MAPK and RAS-related signaling pathways, independent of receptor tyrosine kinase reactivation.[12][13]

Preclinical Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical pharmacokinetic studies have characterized the ADME profile of mobocertinib.

| Parameter | Value | Species / Model | Reference |

| Oral Bioavailability | 37% | Human | [6] |

| Median Tmax | 4 hours | Human | [6] |

| Apparent Volume of Distribution (Vd/F) | 3,509 L (at steady state) | Human | [6] |

| Plasma Protein Binding | 99.3% | Human | |

| Metabolism | Primarily by CYP3A enzymes | Human | [4] |

| Active Metabolites | AP32960, AP32914 | Human | [14] |

| Elimination | Primarily through feces | Preclinical studies | [14] |

| Half-life (t1/2) | ~18 hours (average for mobocertinib and metabolites) | Human | [6] |

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Parameters of Mobocertinib.

Mobocertinib is metabolized by CYP3A enzymes into two active metabolites, AP32960 and AP32914, which are equipotent to the parent drug. These metabolites contribute to the overall pharmacological activity. Studies in healthy volunteers have shown that mobocertinib undergoes extensive first-pass metabolism, with fecal excretion being the primary route of elimination for its metabolites.[15]

Experimental Protocols

Cell Viability and Proliferation Assays

To determine the in vitro potency of mobocertinib, cell viability or proliferation assays are commonly employed.

Figure 2: General Workflow for a Cell Viability Assay.

Detailed Steps:

-

Cell Culture: Ba/F3 cells engineered to express specific EGFR mutations or patient-derived cancer cell lines are cultured under appropriate conditions.[8]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of mobocertinib, other EGFR TKIs, or a vehicle control (e.g., DMSO).[8]

-

Incubation: Plates are incubated for a period, typically 72 hours, to allow for drug effects on proliferation.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle-treated control wells. Dose-response curves are generated by plotting the percentage of viable cells against the log of the drug concentration. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using a non-linear regression model.[1]

Western Blotting for Phosphorylation Inhibition

Western blotting is used to assess the ability of mobocertinib to inhibit the phosphorylation of EGFR and its downstream signaling proteins.

Detailed Steps:

-

Cell Treatment: Cells are treated with varying concentrations of mobocertinib for a specific duration (e.g., 8 hours).[9]

-

Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein phosphorylation.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the anti-tumor efficacy of mobocertinib in a living organism.[16][17]

Detailed Steps:

-

Cell Implantation: Human cancer cells with EGFR ex20ins mutations are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[12][18]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of mobocertinib, while the control group receives a vehicle.[12]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

Conclusion

The preclinical data for mobocertinib provide a comprehensive characterization of its pharmacological and pharmacokinetic properties. These studies have demonstrated its potent and selective inhibition of EGFR exon 20 insertion mutations, leading to significant anti-tumor activity in both in vitro and in vivo models.[2] The elucidation of its ADME profile and mechanisms of resistance has been critical for guiding its clinical development and understanding its therapeutic potential and limitations.[9] This body of preclinical work established mobocertinib as a promising therapeutic agent for a patient population with historically limited treatment options.[3]

References

- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mobocertinib Succinate? [synapse.patsnap.com]

- 5. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mobocertinib - Wikipedia [en.wikipedia.org]

- 7. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA Approval Summary: Mobocertinib for Metastatic Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Single‐Dose Pharmacokinetics and Tolerability of the Oral Epidermal Growth Factor Receptor Inhibitor Mobocertinib (TAK‐788) in Healthy Volunteers: Low‐Fat Meal Effect and Relative Bioavailability of 2 Capsule Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism and Excretion of [14C]Mobocertinib, a Selective Covalent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertion Mutations, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. crownbio.com [crownbio.com]

- 18. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

mobocertinib binding affinity to EGFR exon 20 insertion variants

An In-depth Technical Guide to the Binding Affinity and Inhibitory Potency of Mobocertinib against EGFR Exon 20 Insertion Variants

Executive Summary

Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (EGFRex20ins) mutations represent a distinct and heterogeneous subgroup of non-small cell lung cancer (NSCLC) that has historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] These mutations lead to constitutive activation of the EGFR signaling pathway, driving tumor proliferation and survival.[4][5] Mobocertinib (formerly TAK-788) is a novel, irreversible, oral TKI specifically designed to target EGFRex20ins mutants with selectivity over wild-type (WT) EGFR.[2][4] This guide provides a comprehensive technical overview of mobocertinib's mechanism of action, binding affinity, and inhibitory potency against various EGFRex20ins variants, supported by detailed experimental protocols and pathway visualizations.

Mechanism of Action

Mobocertinib was developed through structure-based design to effectively target the unique conformational changes induced by exon 20 insertions.[6][7] These insertions, typically occurring between amino acids 762 and 774, force the C-helix of the kinase domain into a constitutively active state, which sterically hinders the binding of earlier-generation TKIs.[6][8]

Mobocertinib's design overcomes this challenge by occupying a vacant pocket near the alpha C-helix, a binding site not effectively utilized by other inhibitors like osimertinib.[6][9] Furthermore, it is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding pocket of EGFR.[6][8] This irreversible binding mechanism contributes to its increased potency and sustained inhibition of EGFR kinase activity.[8]

Quantitative Analysis of Inhibitory Potency and Binding Affinity

The efficacy of mobocertinib has been quantified through various preclinical assays, demonstrating its potent inhibitory activity against a wide range of EGFRex20ins variants while maintaining a therapeutic window over WT EGFR.

In Vitro Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values from cell-based assays highlight mobocertinib's potency and selectivity. Mobocertinib inhibits EGFRex20ins mutants at nanomolar concentrations, significantly more potent than its effect on WT EGFR.

Table 1: Mobocertinib IC50 Values Against EGFR Variants in Ba/F3 Cells

| EGFR Variant Class | Specific Mutations | Mobocertinib IC50 (nM) |

|---|---|---|

| Exon 20 Insertions | FQEA, NPG, ASV, NPH, SVD | 4.3 – 22.5[8] |

| 14 variants tested (general) | 2.7 – 22.5[4] | |

| Wild-Type | WT EGFR | 34.5[4][8] |

| Common Activating | Exon 19 Deletion (D), L858R (L) | 1.3 – 4.0[4] |

| Resistance Mutations | L858R + T790M (LT) | 9.8[4] |

| | L858R + T790M + C797S (LTC) | >10,000[4][8] |

Table 2: Comparative IC50 Values in NSCLC Patient-Derived Cell Lines

| Cell Line | EGFRex20ins Variant | Mobocertinib (nM) | Afatinib (nM) | Osimertinib (nM) | Erlotinib (nM) | Gefitinib (nM) |

|---|---|---|---|---|---|---|

| CUTO14 | NPH | 33[6] | 66[6] | 575[6] | 2679[6] | 1021[6] |

| LU0387 | NPH | 21[6] | 20[6] | 195[6] | 2793[6] | 364[6] |

Biophysical Binding Affinity (Kd)

Biophysical assays confirm the high-affinity binding of mobocertinib to EGFRex20ins mutants.

Table 3: Reversible Binding Affinity via Surface Plasmon Resonance (SPR)

| Compound | Target EGFR Variant | Observation |

|---|---|---|

| Mobocertinib | EGFRex20ins NPG (C797S) | Substantially better binding affinity and selectivity over WT EGFR compared to osimertinib and afatinib.[4][8] |

| Afatinib | EGFRex20ins NPG (C797S) | Lower binding affinity to the NPG mutant compared to mobocertinib.[6] |

| Osimertinib | EGFRex20ins NPG (C797S) | Lower binding affinity to the NPG mutant compared to mobocertinib.[6] |

Experimental Protocols

The following sections detail the methodologies used to generate the binding affinity and potency data for mobocertinib.

Cell-Based Viability/Proliferation Assay for IC50 Determination

This assay measures the ability of an inhibitor to suppress the growth of cancer cells dependent on EGFR signaling.[10]

-

Cell Line Selection: Engineered Ba/F3 cells expressing various human EGFRex20ins mutants or patient-derived NSCLC cell lines (e.g., CUTO14, LU0387) are used.[4][6]

-

Cell Seeding: Cells are seeded into 96-well or 384-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation and Treatment: Mobocertinib is serially diluted (e.g., 3-fold dilutions) in DMSO to create a range of concentrations. The diluted compounds are added to the cell plates. A DMSO-only control is included.

-

Incubation: Plates are incubated for a standard period, typically 72 hours, under normal cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11] This assay quantifies ATP, an indicator of metabolically active cells.[11]

-

Data Acquisition: Luminescence is read using a plate reader.

-

IC50 Calculation: The raw luminescence data is normalized to the DMSO control. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[12]

In Vitro Kinase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified kinases.[13]

-

Assay Components: The assay includes recombinant human EGFR kinase (wild-type or mutant), a specific peptide substrate, and ATP.[14]

-

Reaction Setup: The reaction is performed in a microplate. The kinase, substrate, and varying concentrations of mobocertinib are pre-incubated.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: Kinase activity is measured by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation. The ADP-Glo™ Kinase Assay is a common method for this, where the amount of ADP is converted into a luminescent signal.[14]

-

Data Analysis: The luminescent signal is measured over time (kinetic assay) or at a fixed endpoint.[12] IC50 values are calculated by plotting the inhibition of kinase activity against the inhibitor concentration.[12]

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics and affinity.[13]

-

System and Chip: A Biacore T200 instrument with a CM5 sensor chip is typically used.[8]

-

Protein Immobilization: A truncated version of the EGFR protein (e.g., EGFRex20ins NPG mutant containing a C797S mutation to assess reversible binding) is immobilized onto the chip surface.[8]

-

Analyte Injection: Various concentrations of mobocertinib (the analyte) are prepared in a running buffer and injected sequentially over the chip surface.

-

Measurement: The interaction between mobocertinib and the immobilized EGFR protein causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.

-

Data Analysis: The sensorgram data, showing association and dissociation phases, is analyzed using kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

Western Blot for Target Engagement

This technique is used to confirm that mobocertinib inhibits the phosphorylation of EGFR and its downstream signaling proteins within intact cells.[15]

-

Cell Treatment: NSCLC cells are treated with increasing concentrations of mobocertinib for a specified duration (e.g., 8 hours).[7]

-

Protein Extraction: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.

-

Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensity indicates the level of protein phosphorylation.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the relevant biological pathways and experimental processes.

EGFR Signaling Pathway and Mobocertinib Inhibition

EGFRex20ins mutations cause ligand-independent dimerization and autophosphorylation of the receptor, leading to constitutive activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] Mobocertinib acts by directly inhibiting the kinase domain, blocking this aberrant signaling cascade.

Caption: Constitutive EGFR signaling by Exon 20 insertions and inhibition by mobocertinib.

Experimental Workflow for IC50 Determination

The process for determining the IC50 value of an inhibitor is a standardized workflow in drug development.[10]

Caption: General experimental workflow for cell-based IC50 determination.

Logical Relationship of Mobocertinib Potency

Mobocertinib was specifically designed for selectivity, demonstrating varying levels of potency against different EGFR genotypes.

Caption: Potency of mobocertinib against different EGFR genotypes.

Conclusion

Mobocertinib is a potent and selective irreversible inhibitor of EGFR kinases harboring exon 20 insertion mutations.[2][4] Preclinical data, derived from robust biochemical and cell-based assays, consistently demonstrate its high binding affinity and low nanomolar inhibitory concentrations against a multitude of EGFRex20ins variants.[4][8] Its mechanism, which involves forming a covalent bond with Cys797 and exploiting a unique binding pocket created by the exon 20 insertion, underpins its selectivity over wild-type EGFR.[6][8] This comprehensive technical profile provides a strong rationale for its clinical application in treating patients with EGFRex20ins-mutated NSCLC.

References

- 1. news.cancerconnect.com [news.cancerconnect.com]

- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. assayquant.com [assayquant.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. benchchem.com [benchchem.com]

- 15. azurebiosystems.com [azurebiosystems.com]

Molecular Blueprint: A Technical Guide to Mobocertinib's Interaction with the EGFR Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between mobocertinib and the epidermal growth factor receptor (EGFR) kinase domain, with a particular focus on its efficacy against exon 20 insertion mutations. By integrating quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and computational workflows, this document serves as a comprehensive resource for understanding the structural basis of mobocertinib's mechanism of action.

Introduction: Targeting the Challenge of EGFR Exon 20 Insertions

Activating mutations in the EGFR kinase domain are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically presented a significant therapeutic challenge.[1][2] These insertions alter the conformation of the ATP-binding pocket, reducing the efficacy of many standard-of-care TKIs.[3]

Mobocertinib is a first-in-class, oral, irreversible TKI specifically designed to target these EGFR exon 20 insertion mutations.[1][4] Its structure-guided design allows for potent and selective inhibition, offering a new therapeutic avenue for this patient population.[5] This guide delves into the molecular modeling studies that have elucidated the binding mode and inhibitory mechanism of mobocertinib.

Quantitative Analysis of Mobocertinib's Inhibitory Activity

Molecular modeling studies are complemented by extensive preclinical evaluations that quantify the inhibitory potency of mobocertinib against various EGFR mutants. The following tables summarize the half-maximal inhibitory concentration (IC50) values from cell-based assays, providing a comparative view of mobocertinib's activity and selectivity.

Table 1: Mobocertinib IC50 Values against EGFR Exon 20 Insertion Mutants. [1][6]

| EGFR Exon 20 Insertion Mutant | Cell Line | IC50 (nM) |

| FQEA | Ba/F3 | 4.3 |

| NPG | Ba/F3 | 22.5 |

| ASV | Ba/F3 | 4.3 |

| NPH | Ba/F3 | 11.0 |

| SVD | Ba/F3 | 12.0 |

Table 2: Comparative IC50 Values of Mobocertinib against Wild-Type and Other EGFR Mutants. [6][7]

| EGFR Variant | Cell Line | Mobocertinib IC50 (nM) |

| Wild-Type (WT) | Ba/F3 | 34.5 |

| Exon 19 Deletion (D) | Ba/F3 | 2.7 |

| L858R (L) | Ba/F3 | 3.3 |

| L858R + T790M (LT) | Ba/F3 | 21.3 |

| G719A | Ba/F3 | 3.5 |

| S768I | Ba/F3 | 20.2 |

| L861Q | Ba/F3 | 10.1 |

Experimental Protocols for Molecular Modeling

The insights into mobocertinib's binding mechanism are largely derived from sophisticated computational methods. This section outlines the typical experimental protocols employed in these molecular modeling studies.

Homology Modeling of EGFR Exon 20 Insertion Mutants

Due to the limited availability of crystal structures for every EGFR exon 20 insertion variant, homology modeling is often the initial step.

-

Template Selection: A high-resolution crystal structure of the wild-type EGFR kinase domain (e.g., PDB ID: 2GS2) is typically used as a template.

-

Sequence Alignment: The amino acid sequence of the target exon 20 insertion mutant is aligned with the template sequence.

-

Model Building: A 3D model of the mutant is generated using software such as MODELLER or SWISS-MODEL.

-

Model Refinement: The initial model is subjected to energy minimization to relieve any steric clashes and optimize the geometry.

Molecular Docking

Molecular docking predicts the preferred binding orientation of mobocertinib within the EGFR kinase domain's ATP-binding site.

-

Ligand Preparation: The 3D structure of mobocertinib is generated and optimized using a suitable force field (e.g., GAFF). Partial charges are assigned using methods like AM1-BCC.

-

Receptor Preparation: The modeled EGFR mutant structure is prepared by adding hydrogen atoms, assigning protonation states to titratable residues, and defining the binding site based on the location of the co-crystallized ligand in the template structure.

-

Docking Simulation: Docking is performed using software like AutoDock Vina or Glide. The covalent interaction between the acrylamide moiety of mobocertinib and the Cys797 residue in the EGFR kinase domain is a critical consideration in these simulations.[8][9]

-

Pose Analysis: The resulting docking poses are clustered and ranked based on their scoring functions to identify the most probable binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the mobocertinib-EGFR complex, allowing for the assessment of its stability and conformational changes over time.

-

System Setup: The docked complex is placed in a periodic box of water molecules (e.g., TIP3P or OPC water models).[10] Counter-ions are added to neutralize the system.

-

Force Field Parametrization: The protein is described using a standard force field such as AMBER's ff14SB. The ligand (mobocertinib) parameters are typically generated using the General Amber Force Field (GAFF) and the antechamber tool in AmberTools.

-

Minimization, Heating, and Equilibration: The system undergoes a series of energy minimization, controlled heating to physiological temperature (e.g., 310 K), and equilibration steps to relax the system and allow it to reach a stable state.

-

Production MD: A long-timescale MD simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to study the detailed interactions between mobocertinib and the EGFR kinase domain.

Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is commonly used to estimate the binding free energy of mobocertinib to the EGFR kinase domain.[10]

-

Snapshot Extraction: Snapshots of the complex, receptor, and ligand are extracted from the production MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics potential energy, solvation free energy (calculated using a Generalized Born model), and surface area energy are calculated.

-

Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological and computational processes involved in understanding mobocertinib's action.

EGFR Signaling Pathway with Mobocertinib Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by mobocertinib.

Workflow for Molecular Modeling of Mobocertinib-EGFR Interaction

This diagram outlines the typical computational workflow for studying the interaction between mobocertinib and the EGFR kinase domain.

Conclusion

The integration of computational modeling with preclinical experimental data has been instrumental in elucidating the mechanism of action of mobocertinib against EGFR exon 20 insertion mutants. This technical guide provides a foundational understanding of the molecular interactions, the methodologies used to study them, and the resulting quantitative data. This knowledge is critical for the ongoing development of targeted therapies for NSCLC and for overcoming the challenges of drug resistance. The detailed protocols and visualized workflows presented herein are intended to serve as a valuable resource for researchers in the field of oncology drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. filedn.com [filedn.com]

- 4. Molecular Dynamics Force Field Parameters for the EGFP Chromophore and Some of Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Mobocertinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the early-stage evaluation of mobocertinib, a potent, irreversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. Mobocertinib was developed to address the significant unmet need for effective oral therapies for non-small cell lung cancer (NSCLC) patients harboring these specific mutations, which generally confer resistance to earlier generation EGFR TKIs.[1][2] This document details the core experimental protocols, presents key quantitative data from preclinical studies, and visualizes the critical signaling pathways and experimental workflows.

Mechanism of Action and In Vitro Activity

Mobocertinib is a first-in-class oral TKI specifically designed to irreversibly bind to and inhibit EGFR with exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type (WT) EGFR.[3][4] This selectivity is crucial for achieving a therapeutic window that maximizes anti-tumor activity while minimizing toxicities associated with WT EGFR inhibition.[5] Its mechanism involves covalent binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[6]

In vitro studies have consistently demonstrated mobocertinib's potent activity against a wide range of EGFR ex20ins mutations.[2][7] Furthermore, it has shown efficacy against other EGFR activating mutations, including some with the T790M resistance mutation, but it is not effective against the C797S resistance mutation.[6][7]

Quantitative Efficacy Data

The following tables summarize the in vitro potency of mobocertinib against various EGFR mutations and cell lines, as determined by key assays.

Table 1: Mobocertinib IC₅₀ Values in Ba/F3 Cells Expressing EGFR Mutants

| EGFR Variant | Mobocertinib IC₅₀ (nmol/L) | Reference |

| Exon 20 Insertions | ||

| ASV | 4.3 - 22.5 | [7] |

| SVD | 4.3 - 22.5 | [7] |

| FQEA | 4.3 - 22.5 | [7] |

| H773_V774insH | 4.3 - 22.5 | [7] |

| NPH | 20 | [8] |

| Other Activating Mutations | ||

| Exon 19 Deletion (D) | 2.7 - 21.3 | [7] |

| L858R (L) | 2.7 - 21.3 | [7] |

| G719A | 3.5 - 20.2 | [7] |

| G719S | 3.5 - 20.2 | [7] |

| S768I | 3.5 - 20.2 | [7] |

| L861Q | 3.5 - 20.2 | [7] |

| L861R | 3.5 - 20.2 | [7] |

| Resistance Mutations | ||

| Exon 19 Del + T790M (DT) | 2.7 - 21.3 | [7] |

| L858R + T790M (LT) | 2.7 - 21.3 | [7] |

| L858R + T790M + C797S (LTC) | >10,000 | [7] |

| Wild-Type | ||

| WT EGFR | 34.5 | [7] |

Table 2: Mobocertinib IC₅₀ Values in NSCLC Cell Lines

| Cell Line | EGFR Mutation | Mobocertinib IC₅₀ (nM) | Reference |

| CUTO14 | ASV (ex20ins) | 33 | [8] |

| LU0387 | NPH (ex20ins) | 21 | [8] |

Table 3: Kinase Selectivity Profile of Mobocertinib

| Kinase Family | Number of Members Tested | Number Inhibited >50% at 1 µmol/L | IC₅₀ (nM) for Inhibited Members | Reference |

| EGFR Family (EGFR, HER2, HER4, and 11 variants) | 14 | 14 | <2 | [3][8] |

| Other Kinases | 476 | 14 | Not specified | [7] |

| Total | 490 | 28 |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding the in vitro evaluation of mobocertinib.

Mobocertinib Mechanism of Action

Caption: Mobocertinib irreversibly binds to EGFR ex20ins, inhibiting its phosphorylation and downstream signaling.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining mobocertinib's IC50 using a cell viability assay.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for assessing EGFR pathway inhibition by mobocertinib via Western blot.

Detailed Experimental Protocols

Cell Viability/Proliferation Assay

This assay determines the concentration of mobocertinib required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials:

-

NSCLC cell lines (e.g., CUTO14, LU0387) or Ba/F3 cells engineered to express EGFR variants.

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

-

Mobocertinib stock solution (in DMSO).

-

96-well clear bottom plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT).

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of media.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of mobocertinib in culture medium.

-

Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

-

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of mobocertinib on the enzymatic activity of purified EGFR kinases.

Materials:

-

Recombinant human EGFR protein (WT and variants).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Mobocertinib stock solution.

-

ADP-Glo™ Kinase Assay kit or similar.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add kinase buffer, recombinant EGFR protein, and the substrate.

-

Add serial dilutions of mobocertinib or vehicle control.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Initiate Reaction:

-

Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detect Activity:

-

Stop the reaction and measure kinase activity according to the assay kit manufacturer's instructions (e.g., by quantifying the amount of ADP produced).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each mobocertinib concentration relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Western Blotting

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) following mobocertinib treatment.

Materials:

-

NSCLC cells.

-

Mobocertinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to attach.

-

Treat cells with various concentrations of mobocertinib for a specified time (e.g., 2-8 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities, normalizing phosphoproteins to total proteins and loading controls.

-

Conclusion

The in vitro evaluation of mobocertinib relies on a core set of well-established assays that collectively provide a detailed picture of its potency, selectivity, and mechanism of action. Cell viability assays using engineered Ba/F3 cells and NSCLC patient-derived cell lines are fundamental for determining its anti-proliferative efficacy against various EGFR ex20ins mutations.[6][7] Direct kinase assays confirm its potent and selective inhibition of the EGFR family of kinases.[8] Finally, Western blotting provides crucial mechanistic insight by demonstrating the on-target inhibition of EGFR phosphorylation and the subsequent suppression of key downstream pro-survival signaling pathways.[7] Together, these in vitro methods are indispensable for the preclinical characterization of targeted therapies like mobocertinib and for guiding their clinical development.

References

- 1. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro kinase assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Mobocertinib: A Technical Guide to Chemical Properties and Stability for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and stability of mobocertinib, a first-in-class oral tyrosine kinase inhibitor. The information herein is intended to support laboratory research and development activities by providing essential data on handling, storage, and experimental use.

Core Chemical and Physical Properties

Mobocertinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase, specifically designed to target EGFR exon 20 insertion mutations.[1][2] It is most commonly available for research and clinical use as a succinate salt.[3]

Mobocertinib (Free Base)

| Property | Value | Reference |

| IUPAC Name | 2-[[4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxy-5-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-4-(1-methyl-1H-indol-3-yl)-5-Pyrimidinecarboxylic acid, 1-methylethyl ester | [3] |

| Synonyms | TAK-788, AP32788 | [3][4] |

| CAS Number | 1847461-43-1 | [3][4] |

| Chemical Formula | C₃₂H₃₉N₇O₄ | [3][5] |

| Molecular Weight | 585.70 g/mol | [3][4][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Water Solubility | 0.0136 mg/mL | [6] |

| logP | 4.92 - 5.48 | [5][6] |

Mobocertinib Succinate

The succinate salt form enhances the solubility of the compound.[3]

| Property | Value | Reference |

| CAS Number | 2389149-74-8 | [3] |

| Chemical Formula | C₃₂H₃₉N₇O₄ · C₄H₆O₄ | [3] |

| Molecular Weight | 703.8 g/mol | [3] |

| Melting Point | 177.5 °C (Polymorphic Form-I) | [3] |

| Hygroscopicity | 1.3% (Polymorphic Form-I) | [3] |

| Aqueous Solubility | High solubility across pH 1.0 to 6.8.[3] Specifically, 152 mg/mL in pH 1.0 and >17.6 mg/mL in pH 6.8 at 37°C.[7] Water solubility is 1.9 mg/mL.[3] | [3][7] |

| Solvent Solubility | DMSO: 125 mg/mL (requires ultrasonic treatment) | [8] |

Stability and Storage

Proper storage is critical to maintain the integrity of mobocertinib for experimental use.

Solid Form

-

Powder (Free Base/Succinate): Can be stored at -20°C for up to 3 years or at 4°C for 2 years.[4]

-

Chemical Stability (Succinate Salt, Form-I): The compound is chemically stable. No change in its X-ray powder diffraction (XRPD) pattern was observed after exposure to ambient light, conditions of 40°C with 75% relative humidity, or at 80°C.[3]

In-Solvent

-

Stock Solutions: When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for 1 month.[8] Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

Mobocertinib is an irreversible tyrosine kinase inhibitor (TKI). It forms a covalent bond with the cysteine 797 residue within the ATP-binding pocket of EGFR, leading to sustained inhibition of the receptor's enzymatic activity.[1][3][9] This action specifically targets oncogenic variants with EGFR exon 20 insertion mutations, showing selectivity over wild-type (WT) EGFR.[10][11] Inhibition of EGFR blocks downstream signaling cascades, primarily the PI3K/AKT and ERK/MAPK pathways, which are crucial for cell proliferation and survival.[12][13]

References

- 1. Mobocertinib - Wikipedia [en.wikipedia.org]

- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mobocertinib [drugcentral.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. Clinical Utility of Mobocertinib in the Treatment of NSCLC – Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Mobocertinib | 1847461-43-1 [chemicalbook.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

Mobocertinib Mesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mobocertinib mesylate, a targeted therapy for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations.

Core Data

The following table summarizes the key quantitative data for mobocertinib and its mesylate salt.

| Property | Value |

| Compound | Mobocertinib |

| CAS Number | 1847461-43-1 |

| Molecular Formula | C₃₂H₃₉N₇O₄ |

| Molecular Weight | 585.70 g/mol |

| Compound | This compound |

| CAS Number | 2389149-85-1[1] |

| Molecular Formula | C₃₃H₄₃N₇O₇S[1] |

| Molecular Weight | 681.80 g/mol [1] |

Mechanism of Action and Signaling Pathway

Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.[2] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in cancer cells. Mobocertinib forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of its activity.[3] This irreversible binding provides increased potency and selectivity for EGFR exon 20 insertion mutants over wild-type EGFR.[3]

The binding of mobocertinib blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell growth and proliferation.

Experimental Protocols

The following is a representative protocol for a cell-based assay to determine the inhibitory activity of mobocertinib on EGFR exon 20 insertion mutant cell lines. This protocol is synthesized from established methodologies for evaluating EGFR inhibitors.

Protocol: Cell Viability Assay using Ba/F3 Cells Expressing EGFR Exon 20 Insertion Mutations

1. Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of mobocertinib in Ba/F3 cells engineered to be dependent on the activity of specific human EGFR exon 20 insertion mutations for their survival and proliferation.

2. Materials:

-

Cell Line: Murine pro-B Ba/F3 cells stably transfected to express human EGFR with a specific exon 20 insertion mutation (e.g., A767_V769dupASV).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. Note: Interleukin-3 (IL-3) is withheld from the culture medium as the cells' survival is dependent on the expressed mutant EGFR.

-

Test Compound: Mobocertinib, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

-

Control Compounds:

-

Positive control (optional): A known EGFR inhibitor.

-

Negative control: DMSO (vehicle).

-

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment:

-

Humidified incubator (37°C, 5% CO₂)

-

96-well white, opaque-bottom cell culture plates

-

Multichannel pipette

-

Luminometer

-

3. Methodology:

-

Cell Seeding:

-

Harvest Ba/F3 cells expressing the EGFR exon 20 insertion mutation during their exponential growth phase.

-

Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

Dilute the cells in pre-warmed culture medium (without IL-3) to a final concentration of 5,000 cells per 90 µL.

-

Dispense 90 µL of the cell suspension into each well of a 96-well white, opaque-bottom plate.

-

Incubate the plate for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the mobocertinib stock solution in culture medium. A typical concentration range would span from 10 µM down to picomolar concentrations.

-

Prepare corresponding dilutions for control compounds. The final DMSO concentration in all wells should be consistent and typically ≤ 0.1%.

-

Add 10 µL of the diluted compound or vehicle control to the respective wells of the cell plate.

-

Incubate the plate for 72 hours in a humidified incubator.

-

-

Cell Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

4. Data Analysis:

-

Subtract the average background luminescence (from wells containing medium only) from all experimental values.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the mobocertinib concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

The following diagram outlines the general workflow for this experimental protocol.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays with Mobocertinib Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mobocertinib (TAK-788) is a first-in-class, oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] Patients with EGFR ex20ins mutations have historically had limited treatment options as these mutations confer resistance to earlier generations of EGFR TKIs.[3][4] Mobocertinib has demonstrated potent and selective inhibitory activity against these mutations, leading to its accelerated approval by the FDA for patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations whose disease has progressed on or after platinum-based chemotherapy.[1][5] However, it's noteworthy that the phase III EXCLAIM-2 study did not meet its primary endpoint, leading to a voluntary withdrawal of the drug.[1][2]

This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of mobocertinib mesylate. These protocols are intended to guide researchers in the preclinical assessment of this and other similar targeted therapies.

Mechanism of Action

Mobocertinib is an irreversible TKI that selectively targets EGFR and HER2 ex20ins mutations.[1][6] It forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor phosphorylation and downstream signaling pathways.[1][7] This targeted inhibition ultimately impedes tumor cell proliferation and survival, and can induce apoptosis.[6][8] Preclinical studies have shown that mobocertinib exhibits greater potency against EGFR ex20ins mutations compared to wild-type (WT) EGFR, suggesting a favorable therapeutic window.[9][10]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the EGFR signaling pathway and a general experimental workflow for the in vitro evaluation of mobocertinib.

Caption: EGFR Signaling Pathway and Mobocertinib Inhibition.

Caption: General workflow for in vitro evaluation of mobocertinib.

Data Presentation

The following tables summarize the in vitro activity of mobocertinib from preclinical studies.

Table 1: In Vitro Cell Viability/Proliferation (IC50 Values)

| Cell Line | EGFR Mutation | Mobocertinib IC50 (nM) | Other TKIs IC50 (nM) |

| Ba/F3 | EGFR ex20ins (NPG) | 4.3 | - |

| Ba/F3 | EGFR ex20ins (ASV) | 10.9 | - |